molecular formula C10H10BrF2N B15317799 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine

2-(3-Bromo-2,4-difluorophenyl)pyrrolidine

Cat. No.: B15317799
M. Wt: 262.09 g/mol
InChI Key: JZCSHGBSHMRPIP-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is a chemical compound characterized by a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine typically involves the following steps:

  • Bromination and Fluorination: The starting material, 2,4-difluorobenzene, undergoes bromination to introduce the bromine atom at the 3-position.

  • Formation of Pyrrolidine Ring: The brominated and fluorinated benzene compound is then reacted with an appropriate amine source to form the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of cost-effective reagents and optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the bromine atom to a more reactive species.

  • Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the compound.

  • Substitution: Substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine can be converted to bromate (BrO3-) or other oxidized forms.

  • Reduction: Fluorine can be reduced to hydrogen fluoride (HF) or other reduced forms.

  • Substitution: Various substituted pyrrolidines can be formed depending on the nucleophile used.

Scientific Research Applications

2-(3-Bromo-2,4-difluorophenyl)pyrrolidine has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2,4-difluorophenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound's reactivity and binding affinity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

  • Receptors: It can bind to specific receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

2-(3-Bromo-2,4-difluorophenyl)pyrrolidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring. Similar compounds include:

  • 2-(3-Bromo-2,4-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of pyrrolidine.

  • 2-(3-Bromo-2,4-difluorophenyl)ethanol: Contains an ethanol group instead of pyrrolidine.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

2-(3-bromo-2,4-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrF2N/c11-9-7(12)4-3-6(10(9)13)8-2-1-5-14-8/h3-4,8,14H,1-2,5H2

InChI Key

JZCSHGBSHMRPIP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C(=C(C=C2)F)Br)F

Origin of Product

United States

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